molecular formula C22H14ClNO4S2 B11578878 ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid

Cat. No.: B11578878
M. Wt: 455.9 g/mol
InChI Key: WZGLGUGTQWIPDE-LDADJPATSA-N
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Description

((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a furyl group, and a phenylacetic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of 2-chlorobenzaldehyde with 2-furylmethylketone to form the intermediate, which is then reacted with thiosemicarbazide to yield the thiazolidinone ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as iron or aluminum chloride.

Major Products:

    Oxidation: Sulfoxides, sulfones, and hydroxylated derivatives.

    Reduction: Alcohols and reduced thiazolidinone derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject in organic synthesis and reaction mechanism studies.

Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine: The compound shows promise in medicinal chemistry, particularly in the development of new pharmaceuticals with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various formulations.

Mechanism of Action

The mechanism of action of ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Furyl Derivatives: Compounds containing the furyl group are often studied for their aromaticity and reactivity.

    Phenylacetic Acid Derivatives: These compounds are widely used in pharmaceuticals and agrochemicals.

Uniqueness: The uniqueness of ((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid lies in its combination of functional groups, which imparts a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C22H14ClNO4S2

Molecular Weight

455.9 g/mol

IUPAC Name

2-[(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid

InChI

InChI=1S/C22H14ClNO4S2/c23-16-9-5-4-8-15(16)17-11-10-14(28-17)12-18-20(25)24(22(29)30-18)19(21(26)27)13-6-2-1-3-7-13/h1-12,19H,(H,26,27)/b18-12+

InChI Key

WZGLGUGTQWIPDE-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=S

Origin of Product

United States

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